N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Research has delved into the synthesis of related benzamide derivatives and their structural characterization. Studies have focused on the condensation reactions involving aniline derivatives with benzoyl chloride in aqueous media, leading to the formation of N-(3-hydroxyphenyl) benzamide and its derivatives. These compounds were further modified to explore their pharmacological activities, emphasizing the versatility and reactivity of benzamide-based compounds in synthetic chemistry (Abbasi et al., 2014). Additionally, the crystal structure and biological activity of morpholino-indazole derivatives have been investigated, highlighting the importance of structural analysis in understanding the biological potential of these compounds (Jiu-Fu Lu et al., 2017).
Pharmacological Potential
Several studies have synthesized and evaluated benzamide derivatives for their pharmacological activities. For example, aromatic sulfonamide inhibitors of carbonic anhydrases have been prepared, demonstrating the potential of benzamide and sulfonamide moieties in developing inhibitors for specific enzymes. These inhibitors show varied activities against different isoforms of carbonic anhydrase, which is crucial in physiological processes such as respiration and acid-base balance (Supuran et al., 2013). Additionally, the synthesis of quinazoline derivatives carrying the benzamide moiety has been explored for their diuretic and antihypertensive properties, further underscoring the therapeutic relevance of benzamide-based compounds (Mujeeb Ur Rahman et al., 2014).
Enzyme Inhibition and Anti-inflammatory Activities
Benzamide derivatives have been synthesized to act as enzyme inhibitors, targeting cyclooxygenase enzymes for their analgesic and anti-inflammatory activities. Novel heterocyclic compounds derived from benzamide-based frameworks have shown promising results as COX inhibitors, with significant analgesic and anti-inflammatory effects, indicating the potential of these compounds in pain management and inflammation reduction (Abu‐Hashem et al., 2020).
Antitumor Activity
Research into morpholino-indazole derivatives, including those related to N-(3-ethoxyphenyl)-4-(morpholinosulfonyl)benzamide, has shown significant antitumor activities. These compounds inhibit the proliferation of cancer cell lines, suggesting their potential application in cancer therapy (X. Ji et al., 2018).
Properties
IUPAC Name |
N-(3-ethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-2-26-17-5-3-4-16(14-17)20-19(22)15-6-8-18(9-7-15)27(23,24)21-10-12-25-13-11-21/h3-9,14H,2,10-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHLXJMLQGWRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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